

# Spectroscopic Data and Experimental Protocols for Laurinterol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **laurinterol**, a brominated sesquiterpenoid first isolated from the marine red alga Laurencia intermedia. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

# **Spectroscopic Data Presentation**

The structural elucidation of **laurinterol** has been accomplished through various spectroscopic techniques. The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry data compiled from published literature.

# <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data

The NMR spectra of **laurinterol** are typically recorded in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Laurinterol in CDCl<sub>3</sub>



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	1.14	dt	8.1, 4.2
H-4	1.66	dd	12.4, 8.0
1.94	tdd	12.3, 8.2, 4.4	
H-5	1.28	d	4.5
2.08	dd	13.2, 8.1	
H-8	6.61	S	
H-11	7.60	S	_
H-12	0.54	t	3.9
0.57	m		
H-13	1.40	S	_
H-14	1.57	S	_
H-15	2.29	S	_
7-OH	5.13	S	_

Table 2: 13C NMR Spectroscopic Data for Laurinterol in CDCl3



Position	Chemical Shift (δ) ppm
1	28.1
2	30.5
3	29.8
4	38.4
5	24.9
6	127.8
7	151.7
8	118.9
9	135.8
10	115.4
11	133.5
12	17.8
13	25.1
14	22.3
15	21.0

# **Mass Spectrometry Data**

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **laurinterol**.

Table 3: Mass Spectrometry Data for Laurinterol



Parameter	Value	
Molecular Formula	C15H19BrO	
Molecular Weight	295.21 g/mol	
Precursor Ion (LC-MS, [M+H]+)	295.069 m/z	
Key Fragment Ions (m/z)	216.150360, 216.147354, 216.153381, 216.144333, 216.156387	

# **Experimental Protocols**

The following sections detail the methodologies for the isolation and spectroscopic analysis of laurinterol.

### **Isolation of Laurinterol**

**Laurinterol** is typically isolated from marine algae of the genus Laurencia. A general procedure is as follows:

- Extraction: The air-dried and powdered algal material is extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol.
- Fractionation: The crude extract is then subjected to column chromatography on silica gel or Sephadex LH-20.
- Purification: Further purification is achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure laurinterol.

## **NMR Spectroscopy**

NMR spectra are recorded on a high-field spectrometer. A representative protocol is provided below:

- Instrument: Bruker AVANCE 500 MHz spectrometer.
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% TMS.



- Sample Preparation: Approximately 5-10 mg of purified laurinterol is dissolved in 0.5 mL of CDCl<sub>3</sub>.
- ¹H NMR: Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR: Proton-decoupled <sup>13</sup>C NMR spectra are acquired. Typical parameters involve a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of the <sup>13</sup>C isotope. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

## **Mass Spectrometry**

High-resolution mass spectrometry is used to determine the exact mass and elemental composition.

- Instrument: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is commonly used.
- Ionization: Electrospray ionization (ESI) is a common technique for analyzing **laurinterol**, typically in positive ion mode to observe the [M+H]<sup>+</sup> ion.
- Analysis: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which provide further structural information.

# **Workflow Visualization**

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **laurinterol**.





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